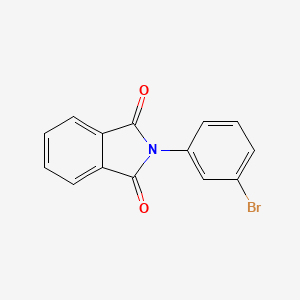
N-(3-Bromophenyl)phthalimide
Cat. No. B3113149
Key on ui cas rn:
19357-22-3
M. Wt: 302.12 g/mol
InChI Key: SMVJGKRXJINAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06310102B1
Procedure details


A stirring slurry of 3-bromoaniline (3.00 g, 17.44 mmol), phthalic anhydride (2.58 g, 17.44 mmol), and toluene (45 ml) was heated under reflux, using a Dean-Stark apparatus, at 140° C. (oil bath temperature) for 24 h. After cooling to ambient temperature, the solution was concentrated by rotary evaporation. The resulting off-white solid was purified by column chromatography on silica gel (150 g, Merck 70-230 mesh) eluting with CHCl3-acetone (9:1, v/v) to collect unreacted 3-bromoaniline (Rf 0.61) and phthalic anhydride (Rf 0.43). Elution with CHCl3-methanol (9:1, v/v) gave the product (Rf 0.38). Selected fractions containing the product were combined and concentrated by rotary evaporation to give 1.53 g of an off-white to light-beige solid. Impure fractions were combined and concentrated by rotary evaporation. The resulting white solid was dissolved in a mixture of CHCl3, acetone, and methanol and re-chromatographed on silica gel (150 g). Elution with CHCl3 removed impurities; the product was then eluted with CHCl3-acetone (4:1, v/v). Selected fractions were combined, concentrated by rotary evaporation, and vacuum dried for 16 h to give 1.41 g of an off-white to light-beige solid, mp 176-179° C., bringing the total yield to 2.94 g (55.8%).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[C:12](=[O:13])[C:11]3=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]3[C:9]2=[O:14])[CH:6]=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting off-white solid was purified by column chromatography on silica gel (150 g, Merck 70-230 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CHCl3-acetone (9:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
v/v) to collect unreacted 3-bromoaniline (Rf 0.61) and phthalic anhydride (Rf 0.43)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with CHCl3-methanol (9:1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
v/v) gave the product (Rf 0.38)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Selected fractions containing the product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.53 g of an off-white to light-beige solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting white solid was dissolved in a mixture of CHCl3, acetone, and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
re-chromatographed on silica gel (150 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with CHCl3 removed impurities
|
WASH
|
Type
|
WASH
|
|
Details
|
the product was then eluted with CHCl3-acetone (4:1, v/v)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation, and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.41 g of an off-white to light-beige solid, mp 176-179° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
total yield to 2.94 g (55.8%)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
